(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane . This compound is used in the synthesis of various other complex compounds .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O . The SMILES representation is C1COC2(CC[NH2+]CC2)O1 .
Scientific Research Applications
Fluorescent Chemosensors for Carbohydrate Analysis
Boronic acids, including derivatives similar to the specified compound, have been used to develop fluorescent chemosensors capable of distinguishing between carbohydrates. The interaction of boronic acids with carbohydrate triols can lead to the formation of a twisted intramolecular charge transfer (TICT) complex, enabling the discrimination of carbohydrates based on their stereochemistry. This property is particularly useful for the selective sensing of carbohydrates that bind as diol or triol units, revealing vital stereochemical information about these biomolecules (Oesch & Luedtke, 2015).
Antimicrobial Agents
Spirocyclic derivatives of boronic acids, including those structurally related to the specified compound, have been explored for their antimicrobial properties. Research involving derivatives of ciprofloxacin, a well-known antibiotic, has led to the synthesis of compounds showing distinct activity against specific strains of bacteria. This highlights the potential of boronic acid derivatives in developing new antibacterial agents with specific spectra of activity (Lukin et al., 2022).
Sensing and Detection Applications
Boronic acids have been extensively utilized in developing sensors due to their ability to form reversible complexes with diols and polyols. This property makes them suitable for constructing glucose sensing materials, which can operate at physiological pH levels. The modification of boronic acids to include functional groups, such as a pendant amine, facilitates their attachment to polymers and enhances their utility in sensing applications (Das et al., 2003).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO6S/c15-11-9-10(14(17)18)1-2-12(11)23(19,20)16-5-3-13(4-6-16)21-7-8-22-13/h1-2,9,17-18H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQHVNUVYGHANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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